N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS No.: 2380190-58-7
Cat. No.: VC7197775
Molecular Formula: C16H15N5O2
Molecular Weight: 309.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380190-58-7 |
|---|---|
| Molecular Formula | C16H15N5O2 |
| Molecular Weight | 309.329 |
| IUPAC Name | N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C16H15N5O2/c1-11-8-15(21-16(20-11)18-10-19-21)17-9-12(13-4-2-6-22-13)14-5-3-7-23-14/h2-8,10,12,17H,9H2,1H3 |
| Standard InChI Key | YVZMIQWVYDACLV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=NN2C(=C1)NCC(C3=CC=CO3)C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Configuration
The compound features a triazolo[1,5-a]pyrimidin-7-amine core, a bicyclic system combining triazole and pyrimidine rings. At position 5, a methyl group enhances steric stability, while the 7-amine group is substituted with a 2,2-bis(furan-2-yl)ethyl chain. This substituent introduces two furan rings connected via an ethyl linker, conferring distinct electronic and steric properties .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₆O₂ |
| Molecular Weight | 374.39 g/mol |
| Hydrogen Bond Donors | 2 (amine NH groups) |
| Hydrogen Bond Acceptors | 6 (triazole N, furan O, amine N) |
| Rotatable Bonds | 5 (ethyl and furan linkages) |
The IUPAC name derives from the parent triazolopyrimidine system, with substituents prioritized by Cahn-Ingold-Prelog rules. The bis-furan ethyl group is designated as N-[2,2-bis(furan-2-yl)ethyl], ensuring unambiguous identification .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of this compound is documented, analogous triazolopyrimidines are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Core Formation: Condensation of 5-methyl-7-aminotriazolopyrimidine with 2,2-bis(furan-2-yl)ethyl bromide under nucleophilic substitution conditions .
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Linker Introduction: Coupling the ethylamine spacer to the furan rings prior to attachment to the triazolopyrimidine core, as seen in piperazine-linked thiazolopyrimidines .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | POCl₃, DMF, 80°C, 12h | 45–60% |
| Amination | K₂CO₃, DMF, 60°C, 24h | 30–40% |
Purification via column chromatography (SiO₂, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HRMS would confirm structure .
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated: 2.8) suggests moderate lipophilicity, balancing furan’s polarity with the triazolopyrimidine’s hydrophobicity. Aqueous solubility is likely limited (<1 mg/mL), necessitating formulation with co-solvents like PEG-400. Stability studies of analogs indicate susceptibility to oxidative degradation at the furan rings under acidic conditions .
Spectroscopic Characteristics
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.80–7.60 (m, 4H, furan-H), 6.60–6.40 (m, 2H, furan-H), 3.90 (t, 2H, CH₂N), 2.95 (s, 3H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1015 cm⁻¹ (furan C-O) .
Pharmacological Profile and Mechanism of Action
Adenosine Receptor Antagonism
Structurally analogous thiazolopyrimidines exhibit potent A₂A adenosine receptor (AR) antagonism (Kᵢ = 15–58 nM) . The triazolopyrimidine core and furan substituents in N-[2,2-bis(furan-2-yl)ethyl]-5-methyl- triazolo[1,5-a]pyrimidin-7-amine may similarly target A₂A AR, a therapeutic target in Parkinson’s disease and immuno-oncology .
Table 3: Comparative Binding Affinities of Analogs
| Compound | A₂A AR Kᵢ (nM) | Selectivity (A₁/A₂A) |
|---|---|---|
| Thiazolopyrimidine 19 | 15.2 | >100 |
| Triazolo-triazine DB08770 | 22.4* | 35 |
| Hypothesized target | ~20* | >50* |
*Predicted values based on structural similarity .
Structure-Activity Relationship (SAR) Analysis
Role of the Triazolopyrimidine Core
The planar triazolopyrimidine system facilitates π-π stacking with aromatic residues in AR binding pockets. Substitution at position 7 with flexible amines (e.g., ethyl-linked bis-furan) enhances affinity by accessing hydrophobic subpockets .
Impact of the Bis-Furan Ethyl Group
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